1-(4-Fluoro-3-methylphenyl)prop-2-EN-1-amine 1-(4-Fluoro-3-methylphenyl)prop-2-EN-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17479603
InChI: InChI=1S/C10H12FN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6,10H,1,12H2,2H3
SMILES:
Molecular Formula: C10H12FN
Molecular Weight: 165.21 g/mol

1-(4-Fluoro-3-methylphenyl)prop-2-EN-1-amine

CAS No.:

Cat. No.: VC17479603

Molecular Formula: C10H12FN

Molecular Weight: 165.21 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluoro-3-methylphenyl)prop-2-EN-1-amine -

Specification

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
IUPAC Name 1-(4-fluoro-3-methylphenyl)prop-2-en-1-amine
Standard InChI InChI=1S/C10H12FN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6,10H,1,12H2,2H3
Standard InChI Key WCHFVELBYYGCNC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C(C=C)N)F

Introduction

1-(4-Fluoro-3-methylphenyl)prop-2-EN-1-amine is an organic compound identified by the molecular formula C10H12FNC_{10}H_{12}FN. It belongs to the class of substituted phenylamines and features a fluorine atom and a methyl group on the aromatic ring, along with an allylamine functional group. This compound has various applications in pharmaceutical and chemical research due to its structural properties and potential for modification.

Bonding and Geometry

The molecule exhibits typical bond lengths and angles for aromatic systems, with the allylamine group introducing additional conjugation.

Synthesis

While specific synthesis protocols for this compound are not detailed in the provided sources, it can be synthesized via standard organic reactions involving:

  • Starting Material: A fluorinated toluene derivative.

  • Functionalization: Introduction of the allylamine group through nucleophilic substitution or coupling reactions.

The synthesis typically involves:

  • Halogenation or methylation of benzene derivatives.

  • Formation of the allylamine moiety via amination reactions.

Pharmaceutical Potential

The structural framework of this compound suggests possible applications in medicinal chemistry, particularly as a precursor or intermediate for synthesizing bioactive molecules.

Chemical Reactivity

The presence of both electron-withdrawing (fluorine) and electron-donating (methyl) groups on the aromatic ring enhances its reactivity, making it suitable for:

  • Electrophilic aromatic substitution.

  • Cross-coupling reactions (e.g., Suzuki or Heck reactions).

Spectroscopic Analysis

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to confirm the identity of this compound:

  • Proton NMR (1H^1H1H): Signals from aromatic protons, allylic protons, and amine hydrogens.

  • Carbon NMR (13C^13C13C): Distinct peaks for aromatic carbons and allylic carbons.

  • Mass Spectrometry: Molecular ion peak at m/z=165m/z = 165, corresponding to its molecular weight.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator